An In-Depth Technical Guide to the Physical and Chemical Properties of Salbutamol Acetonide
An In-Depth Technical Guide to the Physical and Chemical Properties of Salbutamol Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol Acetonide, a lipophilic derivative of the well-established β2-adrenergic agonist Salbutamol, presents unique physicochemical characteristics that are of significant interest in advanced drug delivery research. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of Salbutamol Acetonide. It delves into its chemical identity, physicochemical parameters, plausible synthetic pathways, and robust analytical methodologies for its characterization. Recognizing the limited availability of direct experimental data, this whitepaper offers theoretically grounded insights and proposed experimental protocols to empower researchers in their exploration of this promising compound.
Introduction: The Rationale for Salbutamol Acetonide
Salbutamol (albuterol) is a cornerstone in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD), primarily due to its potent bronchodilatory effects.[1] Chemically, it is a hydrophilic molecule, a property that influences its pharmacokinetic profile and formulation strategies.[2]
Salbutamol Acetonide emerges as a strategic chemical modification of the parent drug, designed to enhance its lipophilicity. This increased lipophilicity is a critical attribute for advanced drug delivery systems, such as solid lipid microparticles (SLMs), where efficient incorporation of the active pharmaceutical ingredient (API) is paramount.[3] By masking the hydrophilic catechol group of Salbutamol through the formation of an acetonide, a more lipid-soluble entity is created, opening avenues for novel formulation approaches and potentially altered pharmacokinetic behaviors.
This guide serves as a foundational technical resource for researchers, providing a detailed examination of Salbutamol Acetonide's properties and the analytical techniques required for its comprehensive characterization.
Chemical Identity
The fundamental identity of Salbutamol Acetonide is established by its unique chemical structure and associated identifiers.
Caption: Chemical Structure of Salbutamol Acetonide.
Table 1: Chemical Identifiers for Salbutamol Acetonide
| Identifier | Value | Source |
| IUPAC Name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | [3] |
| CAS Number | 54208-72-9 | [3] |
| Molecular Formula | C₁₆H₂₅NO₃ | [3] |
| Molecular Weight | 279.38 g/mol | [3] |
| Exact Mass | 279.1834 u | [3] |
| Canonical SMILES | CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)(C)C)O)C | [4] |
| InChI Key | FNNNRZNBSYVOCP-UHFFFAOYSA-N | [3] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for many of the physicochemical properties of Salbutamol Acetonide are not extensively reported in publicly available literature. Therefore, this section presents a combination of known data and scientifically inferred properties based on its chemical structure and the established characteristics of its parent compound, Salbutamol.
Table 2: Physicochemical Properties of Salbutamol Acetonide
| Property | Value / Inferred Characteristic | Rationale for Inferred Properties |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO.[3] Likely soluble in other polar aprotic solvents and less polar organic solvents. Sparingly soluble to insoluble in water. | The acetonide group significantly increases the nonpolar surface area and removes the hydrophilic catechol hydroxyls, thereby increasing lipophilicity and reducing aqueous solubility. |
| Melting Point | Data not available. | Expected to be different from Salbutamol (157-158 °C with decomposition) due to the significant structural modification and likely different crystal packing. |
| pKa | Data not available. | The acidic phenolic hydroxyl groups of Salbutamol are masked in the acetonide. Therefore, the primary ionizable group is the secondary amine, which is expected to have a pKa around 10-11, similar to other secondary amines. |
| Lipophilicity (LogP) | Higher than Salbutamol. | The addition of the isopropylidene group to the catechol moiety increases the molecule's hydrophobicity. |
Causality Behind Physicochemical Differences
The transformation from Salbutamol to Salbutamol Acetonide involves the reaction of the two adjacent hydroxyl groups on the phenyl ring with acetone to form a cyclic ketal, or acetonide. This structural change is the primary driver for the altered physicochemical properties:
-
Increased Lipophilicity: The acetonide group is significantly less polar than the two hydroxyl groups it replaces. This leads to a higher octanol-water partition coefficient (LogP), making the molecule more lipid-soluble.
-
Altered Solubility Profile: The reduction in hydrogen bonding capacity (due to the masking of the phenolic hydroxyls) drastically decreases its solubility in aqueous media while enhancing its solubility in organic solvents.
-
Modified Acidity/Basicity: The acidic nature of the phenolic hydroxyls in Salbutamol is eliminated. The basicity of the secondary amine remains, making the pKa of Salbutamol Acetonide primarily dependent on this functional group.
Proposed Synthesis Pathway
While various synthetic routes for Salbutamol exist, a plausible pathway for the synthesis of Salbutamol Acetonide can be inferred from related patent literature. A likely approach involves the protection of the catechol group of a suitable precursor with acetone, followed by subsequent reactions to introduce the amino alcohol side chain.
Caption: Proposed Synthetic Workflow for Salbutamol Acetonide.
This proposed pathway is advantageous as it utilizes a protected intermediate, which can prevent unwanted side reactions during the subsequent synthetic steps. The final deprotection step required for the synthesis of Salbutamol would be omitted to yield Salbutamol Acetonide.
Analytical Characterization: A Framework for Validation
Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of Salbutamol Acetonide. The following section outlines detailed, self-validating protocols for key analytical techniques.
Spectroscopic Analysis
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.1-1.3 ppm), two singlets for the non-equivalent methyl groups of the acetonide (around 1.5 ppm), and signals for the aromatic and aliphatic protons of the core structure. The absence of phenolic hydroxyl protons (which would be observed in the spectrum of Salbutamol) is a key indicator of successful acetonide formation.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 16 carbon atoms. Key signals would include those for the quaternary carbon of the tert-butyl group, the methyl carbons of the acetonide, and the quaternary carbon of the acetonide bridge.
5.1.2. Infrared (IR) Spectroscopy
The IR spectrum of Salbutamol Acetonide would be expected to show a broad O-H stretching band for the secondary alcohol, N-H stretching for the secondary amine, and C-O stretching bands associated with the acetonide and alcohol groups. The characteristic broad phenolic O-H stretch seen in Salbutamol's spectrum would be absent.
5.1.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass of the molecular ion should correspond to the calculated exact mass of C₁₆H₂₅NO₃ (279.1834).
Chromatographic Purity Assessment
5.2.1. High-Performance Liquid Chromatography (HPLC)
Given its increased lipophilicity, a reversed-phase HPLC method is the most suitable approach for purity determination.
Table 3: Proposed HPLC Method Parameters for Salbutamol Acetonide
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) | The higher proportion of organic solvent is necessary to elute the more lipophilic Salbutamol Acetonide in a reasonable time with good peak shape. Formic acid helps to protonate the amine, improving peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 276 nm | Based on the chromophore of the parent compound, Salbutamol. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of Salbutamol Acetonide in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the sample of Salbutamol Acetonide in the mobile phase to a similar concentration as the working standard.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Caption: General Workflow for HPLC Analysis.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of Salbutamol Acetonide. This is a critical parameter for assessing the physical form and purity of the compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of Salbutamol Acetonide.
Stability and Storage
Based on available supplier data, the following storage conditions are recommended to ensure the stability of Salbutamol Acetonide:
-
Short-term (days to weeks): Store at 0 - 4 °C, dry and protected from light.
-
Long-term (months to years): Store at -20 °C, dry and protected from light.[3]
The compound is considered stable for several weeks under ambient shipping conditions.[3]
Conclusion and Future Directions
Salbutamol Acetonide represents a promising lipophilic derivative of Salbutamol with potential applications in novel drug delivery systems. This guide has synthesized the available chemical and physical data, and where such data is lacking, has provided scientifically grounded inferences and proposed methodologies for its comprehensive characterization.
While the foundational knowledge of its structure and lipophilic nature is established, further experimental validation of its physicochemical properties, including solubility in various media, melting point, pKa, and a definitive LogP value, is crucial. The analytical protocols outlined herein provide a robust framework for researchers to undertake this essential characterization. A thorough understanding of these properties will be instrumental in the rational design and development of advanced formulations leveraging the unique characteristics of Salbutamol Acetonide.
References
-
Pharmaffiliates. Salbutamol Acetonide. [Link]
- Lötvall, J., & Palmqvist, M. (1999). Pharmacological similarities and differences between beta(2)-agonists.
-
PubChem. Salbutamol. [Link]
- Google Patents. Preparation method of salbutamol hydrochloride suitable for industrial production.
-
ResearchGate. Enantioselective synthesis of (R)-salbutamol hydrochloride. [Link]
-
Deranged Physiology. Salbutamol. [Link]
